molecular formula C11H10BrNO2 B7848721 1-(3-Bromobenzyl)pyrrolidine-2,5-dione

1-(3-Bromobenzyl)pyrrolidine-2,5-dione

Cat. No.: B7848721
M. Wt: 268.11 g/mol
InChI Key: LUKLTYBLHIBEHD-UHFFFAOYSA-N
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Description

Contextualization within the Pyrrolidinedione Chemical Class

The parent structure of 1-(3-Bromobenzyl)pyrrolidine-2,5-dione belongs to the pyrrolidinedione class. Pyrrolidinediones are derivatives of pyrrolidine (B122466), a five-membered saturated heterocycle containing a nitrogen atom. wikipedia.org The "-dione" suffix indicates the presence of two carbonyl (C=O) groups on the pyrrolidine ring. Specifically, this compound is a derivative of succinimide (B58015), also known as pyrrolidine-2,5-dione, where the carbonyl groups are at positions 2 and 5. chemsynthesis.com

The pyrrolidinedione class itself is part of the broader category of pyrrolidines. hmdb.ca These compounds are characterized by a pyrrolidine ring which may bear carbonyl groups at different positions, such as in pyrrolidine-2,4-dione (B1332186) or pyrrolidine-2,3-dione (B1313883). nih.govnih.gov The specific arrangement of the dione (B5365651) functionality and the substituents on the ring, such as the N-substituted 3-bromobenzyl group in the title compound, define its chemical properties and potential applications. The synthesis of such N-substituted pyrrolidine-2,5-diones can be achieved, for example, by reacting pyrrolidine-2,5-dione (succinimide) with a corresponding benzyl (B1604629) bromide in the presence of a base.

Significance of the Pyrrolidinedione Scaffold in Contemporary Chemical Research

The pyrrolidine ring and its derivatives, including the pyrrolidine-2,5-dione scaffold, are of significant interest in modern chemical research, particularly in the field of medicinal chemistry. nih.govresearchgate.net This five-membered nitrogen heterocycle is considered a "privileged scaffold" because it frequently appears in biologically active compounds and approved drugs. nih.govnih.gov

The importance of the pyrrolidine scaffold is attributed to several key features:

Three-Dimensionality : Unlike flat aromatic rings, the saturated, sp³-hybridized nature of the pyrrolidine ring provides a non-planar, three-dimensional structure. nih.govresearchgate.net This increased 3D coverage allows for more effective exploration of the pharmacophore space, which can lead to better binding interactions with biological targets like proteins. nih.gov

Stereochemical Complexity : The pyrrolidine ring contains chiral centers, contributing to the stereochemistry of a molecule. nih.govresearchgate.net The spatial orientation of substituents on the ring can significantly influence the biological profile of a drug candidate, as different stereoisomers may exhibit varied binding modes and pharmacological efficacy. researchgate.net

Versatility : The pyrrolidine scaffold can be readily functionalized at various positions, allowing chemists to systematically modify its structure to optimize physicochemical properties and biological activity. nih.gov

Derivatives of pyrrolidine-2,5-dione have been investigated for a range of pharmaceutical properties. nih.gov The development of new synthetic methods to create substituted pyrrolidones and pyrrolidinediones remains an active area of research, highlighting the scaffold's versatility and importance in constructing novel molecules for drug discovery. ijapbc.comnih.gov The pyrrolidine skeleton is found in numerous natural alkaloids and a variety of synthetic drugs, underscoring its broad utility. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-bromophenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-9-3-1-2-8(6-9)7-13-10(14)4-5-11(13)15/h1-3,6H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKLTYBLHIBEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 3 Bromobenzyl Pyrrolidine 2,5 Dione

Retrosynthetic Analysis of 1-(3-Bromobenzyl)pyrrolidine-2,5-dione

A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound into simpler, commercially available starting materials. The most apparent disconnection is the C-N bond between the benzyl (B1604629) group and the pyrrolidine-2,5-dione ring. This leads to two primary synthons: a 3-bromobenzyl electrophile and a succinimide (B58015) nucleophile, or their synthetic equivalents.

This disconnection suggests a forward synthesis involving the reaction of succinimide with a 3-bromobenzyl halide (e.g., 3-bromobenzyl bromide). Alternatively, a more fundamental disconnection of the pyrrolidine-2,5-dione ring itself points towards succinic acid or its anhydride (B1165640) and 3-bromobenzylamine (B82478) as the foundational starting materials. beilstein-archives.orgmdpi.com This latter approach involves the formation of the succinimide ring concurrently with the introduction of the N-substituent.

Established Synthetic Pathways for Pyrrolidine-2,5-dione Ring Systems

The formation of the pyrrolidine-2,5-dione ring is a well-established transformation in organic synthesis, with condensation and cyclization reactions being the most common strategies.

Condensation Reactions

The most direct and widely used method for synthesizing N-substituted succinimides is the condensation reaction between succinic anhydride and a primary amine. beilstein-archives.orgnih.gov In the context of this compound, this would involve the reaction of succinic anhydride with 3-bromobenzylamine. The reaction typically proceeds in two stages: the initial ring-opening of the anhydride by the amine to form a succinamic acid intermediate, followed by a dehydration-induced cyclization to yield the final imide. nih.govresearchgate.net

Various conditions can be employed to effect this transformation. Thermal methods, often involving heating the reactants at high temperatures (e.g., 140-200°C), are common and can be performed with or without a solvent. nih.govgoogle.com The use of dehydrating agents such as acetic anhydride or polyphosphate ester (PPE) can facilitate the cyclization under milder conditions. mdpi.com Green chemistry approaches have also been developed, utilizing water as a solvent at elevated temperatures to drive the reaction. researchgate.nettandfonline.com

A general representation of this synthetic approach is depicted below:

Scheme 1: Synthesis of N-substituted succinimides via condensation of succinic anhydride and a primary amine.

A variety of catalysts can be employed to improve the efficiency of this reaction. For instance, Lewis acids like Nb2O5 have been shown to be effective for the dehydrative condensation of succinic anhydride and anilines. researchgate.net

Cyclization Reactions

An alternative, though related, approach involves the pre-formation of the corresponding N-(3-bromobenzyl)succinamic acid, followed by a separate cyclization step. This two-step process allows for the isolation and purification of the intermediate amic acid if desired. The cyclization of the succinamic acid to the imide is typically achieved through heating or by using chemical dehydrating agents, similar to the one-pot condensation method. beilstein-archives.orgmdpi.com

Radical cascade cyclizations represent a more modern approach to constructing highly substituted succinimide derivatives. For example, amino acid-tethered 1,6-enynones can undergo radical cyclization to form functionalized succinimide scaffolds. nih.gov While not a direct synthesis of the title compound, these methods highlight the versatility of cyclization strategies in accessing complex pyrrolidine-2,5-dione structures.

Advanced Synthetic Techniques Applicable to this compound Synthesis

Modern synthetic organic chemistry offers several advanced techniques that can be applied to the synthesis of this compound, potentially offering advantages in terms of reaction time, yield, and environmental impact.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are powerful tools for building molecular complexity efficiently. researchgate.nettandfonline.com While a direct three-component synthesis of this compound from simple precursors is not prominently described, the principles of MCRs can be adapted. For instance, a domino reaction involving the in-situ formation of an amine followed by condensation with an anhydride could be envisioned. The development of novel MCRs remains an active area of research, and it is plausible that a route to the title compound could be designed using this strategy.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating organic reactions. The synthesis of N-substituted succinimides is particularly amenable to microwave irradiation. nih.govnih.gov The reaction of succinic anhydride with an amine, such as 3-bromobenzylamine, can be significantly expedited, with reaction times often reduced from hours to mere minutes. nih.gov This rapid heating can be performed with or without a solvent, aligning with the principles of green chemistry. The efficiency of MAOS makes it an attractive method for the rapid generation of libraries of succinimide derivatives for screening purposes.

Reactants Conditions Product Yield Reference
Aniline, Succinic AnhydrideDomestic Microwave, 4 minutesN-Phenylsuccinimide40-60% nih.gov
Various Diacids and AminesMicrowave IrradiationN-substituted cyclic imidesHigh nih.gov
Table 1: Examples of Microwave-Assisted Synthesis of N-substituted Imides

Stereoselective Synthetic Methodologies

While the synthesis of the racemic form of this compound is straightforward, the introduction of chirality to the pyrrolidine-2,5-dione (succinimide) ring presents a more complex synthetic challenge. As of the latest literature, specific stereoselective syntheses for this compound have not been extensively documented. However, the broader field of asymmetric synthesis of chiral succinimides and related pyrrolidine (B122466) derivatives offers several potential strategies that could be adapted for this target molecule. These methodologies primarily focus on creating stereogenic centers at the C3 and C4 positions of the succinimide ring.

A promising approach involves the use of chiral catalysts to control the stereochemical outcome of reactions that form the succinimide ring. For instance, rhodium-catalyzed asymmetric transfer hydrogenation has been successfully employed for the stereodivergent synthesis of 3,4-disubstituted chiral succinimides. doaj.org This method allows for the generation of all four possible stereoisomers from common starting materials by carefully selecting the reaction conditions. doaj.org Another strategy is the use of organocatalysis. Chiral organocatalysts have been utilized in the enantioselective Michael addition of ketones to maleimides, yielding densely substituted chiral succinimides with high diastereoselectivity and enantioselectivity. rsc.org

Furthermore, biocatalytic methods are emerging as powerful tools for stereoselective synthesis. Enzymes, such as laccases, have been used in the stereoselective synthesis of pyrrolidine-2,3-diones, demonstrating the potential for enzymatic approaches to create chiral centers with high precision under mild conditions. acsgcipr.org The application of these general methodologies to the synthesis of a chiral version of this compound would likely involve a multi-step process. This would entail the initial stereoselective synthesis of a chiral succinimide ring, potentially with protecting groups, followed by the N-alkylation with 3-bromobenzyl bromide.

The choice of a specific stereoselective strategy would depend on the desired stereoisomer and the compatibility of the reaction conditions with the bromo-substituted benzyl group. The development of a direct and efficient stereoselective synthesis for this specific compound remains an area for future research.

Synthetic Routes to Precursors and Key Intermediates for this compound

Synthesis of Succinimide:

Succinimide, the heterocyclic core of the target molecule, can be synthesized through several established methods. A common laboratory-scale preparation involves the reaction of succinic acid with ammonia. chemicalbook.com In this process, succinic acid is heated with aqueous ammonia, leading to the formation of ammonium (B1175870) succinate, which upon further heating, dehydrates to form succinimide. prepchem.com An alternative and widely used industrial method is the reaction of succinic anhydride with ammonia. This reaction can be carried out in water or other solvents and often proceeds with high yield. researchgate.net

Starting MaterialReagentProductKey Conditions
Succinic AcidAmmoniaSuccinimideHeating
Succinic AnhydrideAmmoniaSuccinimideVarious solvents, heating

Synthesis of 3-Bromobenzyl Bromide:

The second key precursor, 3-bromobenzyl bromide, is an alkylating agent that introduces the 3-bromobenzyl group onto the nitrogen of the succinimide ring. This compound is typically prepared from 3-bromotoluene (B146084) through a radical bromination reaction. The most common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light. organic-chemistry.org

Starting MaterialReagentProductKey Conditions
3-BromotolueneN-Bromosuccinimide (NBS)3-Bromobenzyl BromideRadical initiator (e.g., AIBN, BPO), light, non-polar solvent (e.g., CCl4)

The synthesis of this compound is then achieved by the N-alkylation of succinimide with 3-bromobenzyl bromide. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). beilstein-archives.org

Considerations for Synthetic Efficiency and Sustainable Chemistry in the Preparation of this compound

The principles of green and sustainable chemistry are increasingly important in the design of synthetic routes. For the preparation of this compound, several aspects can be considered to improve its synthetic efficiency and environmental footprint.

Atom Economy and Waste Reduction:

Solvent Selection:

The choice of solvents is a critical factor in the sustainability of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. For the N-alkylation step, greener solvent alternatives to DMF, such as propylene (B89431) carbonate, could be explored. mdpi.com The synthesis of N-substituted succinimides has also been demonstrated in hot water, which offers a significantly more environmentally benign reaction medium. researchgate.net

Catalytic Methods:

Energy Efficiency:

The energy consumption of the synthesis can be minimized by using milder reaction conditions and by exploring alternative energy sources such as microwave irradiation, which can often reduce reaction times and improve yields. mdpi.com

Safety:

The use of hazardous reagents should be minimized or replaced with safer alternatives. For example, while N-bromosuccinimide is a convenient reagent for benzylic bromination, it should be handled with care. The use of alkyl halides like 3-bromobenzyl bromide also raises safety and toxicity concerns, making the development of catalytic routes from the corresponding alcohol a desirable goal from a safety and sustainability perspective. acsgcipr.org

By incorporating these considerations into the synthetic design, the preparation of this compound can be made more efficient, cost-effective, and environmentally friendly.

Chemical Transformations and Derivatization Strategies for 1 3 Bromobenzyl Pyrrolidine 2,5 Dione

Reactivity of the Pyrrolidine-2,5-dione Core in 1-(3-Bromobenzyl)pyrrolidine-2,5-dione

The pyrrolidine-2,5-dione ring, also known as a succinimide (B58015) ring, is a key structural feature of this compound. This five-membered dicarboximide system is prone to several chemical transformations, most notably those that involve the breaking of the imide bond.

One of the most well-documented reactions of the succinimide ring is its hydrolysis, which can occur under either basic or acidic conditions. researchgate.nettandfonline.comrsc.org This reaction opens the ring to create the corresponding dicarboxylic acid derivative. researchgate.nettandfonline.com For example, treatment with a strong base such as sodium hydroxide (B78521) would likely yield N-(3-bromobenzyl)succinamic acid. The rate and extent of this hydrolysis can be influenced by pH and the presence of other functional groups. researchgate.netnih.govnih.govcreative-biolabs.comresearchgate.net Studies on similar succinimide-containing molecules have shown that the ring-opened hydrolyzed form can, under certain conditions, revert to the closed-ring succinimide. nih.gov

The carbonyl groups within the pyrrolidine-2,5-dione core also demonstrate reactivity. They are susceptible to reduction by agents like sodium borohydride (B1222165) or lithium aluminum hydride. nih.gov The degree of reduction can be managed to produce either the corresponding lactam or the completely reduced pyrrolidine (B122466) derivative.

Chemical Modifications of the 3-Bromobenzyl Moiety of this compound

The 3-bromobenzyl segment of the molecule provides considerable scope for structural diversification through reactions at the benzylic position and transformations involving the bromine substituent.

The benzylic methylene (B1212753) group, which is the CH2 group connected to both the nitrogen atom and the benzene (B151609) ring, is in an activated position, making it a potential site for functionalization. While directly modifying this position without impacting the pyrrolidine-2,5-dione ring can be complex, specific synthetic approaches can be utilized.

The bromine atom attached to the phenyl ring serves as an effective handle for a multitude of cross-coupling reactions. fiveable.meorganic-chemistry.orgpressbooks.pubmasterorganicchemistry.comlibretexts.org These reactions facilitate the introduction of a wide array of substituents at the meta-position of the benzyl (B1604629) group, paving the way for a vast library of analogues. nih.gov

Palladium-catalyzed cross-coupling reactions are particularly effective for modifying the 3-bromobenzyl moiety. libretexts.orgacs.orgyoutube.comyoutube.com Some of the most commonly used transformations include:

Suzuki Coupling: This reaction involves coupling with boronic acids or their esters in the presence of a palladium catalyst and a base to introduce new aryl or alkyl groups. organic-chemistry.orgnumberanalytics.combyjus.com For instance, the reaction of this compound with phenylboronic acid would produce 1-(3-phenylbenzyl)pyrrolidine-2,5-dione.

Heck Coupling: This reaction couples the bromo-substituted ring with an alkene, creating a new carbon-carbon bond and introducing a vinyl group. byjus.comnumberanalytics.comwikipedia.orguwindsor.catestbook.com

Sonogashira Coupling: This coupling reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, results in the introduction of an alkynyl substituent. libretexts.orgwikipedia.orgnumberanalytics.combyjus.comorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of various primary or secondary amines at the 3-position of the benzyl ring. wikipedia.orglibretexts.orgnumberanalytics.comnrochemistry.comorganic-chemistry.org

Cyanation: The bromine atom can be replaced by a cyanide group, typically using a metal cyanide salt and a palladium or nickel catalyst, to yield 1-(3-cyanobenzyl)pyrrolidine-2,5-dione.

Interactive Table of Key Cross-Coupling Reactions

Reaction Type Reagents Product Type
Suzuki Coupling Ar-B(OH)₂, Pd catalyst, Base Aryl-substituted derivative
Heck Coupling Alkene, Pd catalyst, Base Vinyl-substituted derivative
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base Alkynyl-substituted derivative
Buchwald-Hartwig Amination R-NH₂, Pd catalyst, Base Amino-substituted derivative
Cyanation M-CN, Pd or Ni catalyst Cyano-substituted derivative

Design and Synthesis of Novel Analogues and Hybrid Structures Incorporating the this compound Framework

The available synthetic handles on this compound make it a valuable building block for creating more intricate molecules and hybrid structures. By combining the reactions mentioned above, chemists can develop novel compounds with customized properties.

For example, a bifunctional molecule could be synthesized by first carrying out a Sonogashira coupling on the 3-bromobenzyl group to introduce a reactive alkyne. This alkyne could then be utilized in a subsequent "click" reaction, such as a copper-catalyzed azide-alkyne cycloaddition, to attach another molecular component like a fluorescent tag, a peptide, or a polymer.

Another approach is the synthesis of hybrid molecules that merge the this compound scaffold with other pharmacologically active groups. This can be accomplished through cross-coupling reactions that link it to other heterocyclic systems or known bioactive molecules.

Mechanistic Investigations of Chemical Reactions Involving this compound

The mechanisms of the reactions involving this compound are generally well-established and align with the known pathways for these types of transformations. uvic.camit.eduresearchgate.netacs.orgrsc.org

For palladium-catalyzed cross-coupling reactions, the catalytic cycle typically consists of three main steps: yonedalabs.comlibretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound), forming a palladium(II) intermediate. numberanalytics.combyjus.combyjus.comnumberanalytics.comyonedalabs.comlibretexts.org

Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck): In a Suzuki coupling, the boronic acid transfers its organic group to the palladium center. numberanalytics.combyjus.comlibretexts.org In a Heck reaction, the alkene inserts into the palladium-carbon bond. byjus.comnumberanalytics.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, which regenerates the palladium(0) catalyst and forms the final product. numberanalytics.combyjus.comnumberanalytics.comyonedalabs.comlibretexts.org

The specific ligands attached to the palladium catalyst, along with the reaction conditions (such as the base, solvent, and temperature), can have a significant impact on the efficiency and results of these reactions. Detailed mechanistic studies for specific transformations involving this compound would likely concentrate on optimizing these parameters to obtain high yields and selectivity.

Structural Elucidation and Conformational Analysis of 1 3 Bromobenzyl Pyrrolidine 2,5 Dione

Spectroscopic Characterization Techniques Applied to 1-(3-Bromobenzyl)pyrrolidine-2,5-dione

The definitive structure of this compound is established through a suite of spectroscopic methods. Each technique provides complementary information, which, when combined, allows for an unambiguous assignment of its molecular architecture.

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that can be predicted based on data from analogous structures such as 1-benzylpyrrolidine-2,5-dione (B1295089) and other substituted N-aryl pyrrolidine-2,5-diones. jocpr.comnih.govrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidinedione ring, the benzylic methylene (B1212753) bridge, and the aromatic ring.

Pyrrolidinedione Protons: The four protons of the succinimide (B58015) ring (C₃-H₂ and C₄-H₂) are chemically equivalent due to rapid conformational flexing at room temperature and are expected to appear as a singlet at approximately 2.7-2.8 ppm.

Benzylic Protons: The two benzylic protons (N-CH₂) are also equivalent and should appear as a singlet around 4.6-4.7 ppm. This downfield shift is due to the deshielding effect of the adjacent nitrogen atom and the aromatic ring.

Aromatic Protons: The four protons of the 3-bromophenyl group will present as a complex multiplet pattern in the aromatic region (typically δ 7.2–7.6 ppm). The substitution pattern breaks the symmetry of the ring, leading to distinct signals for each proton, with coupling patterns determined by their ortho, meta, and para relationships.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbons: The two carbonyl carbons (C=O) of the succinimide ring are equivalent and are expected to resonate significantly downfield, typically in the range of δ 175–178 ppm. jst-ud.vn

Pyrrolidinedione Carbons: The two methylene carbons of the succinimide ring (C₃ and C₄) are equivalent and should appear at approximately δ 28–29 ppm. chemicalbook.com

Benzylic Carbon: The benzylic carbon (N-CH₂) is anticipated to have a chemical shift in the region of δ 42–44 ppm.

Aromatic Carbons: The six carbons of the bromophenyl ring will show distinct signals. The carbon bearing the bromine atom (C-Br) is expected around δ 122 ppm, while the other aromatic carbons will appear in the δ 125–140 ppm range. organicchemistrydata.org The exact shifts are influenced by the electronic effects of the bromine and benzylpyrrolidinedione substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from analogous compounds. jocpr.comrsc.orgjst-ud.vnchemicalbook.comorganicchemistrydata.orgorganicchemistrydata.org

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Pyrrolidinedione CH₂ (C3, C4) ~ 2.75 (s, 4H) ~ 28.5
Benzylic CH₂ ~ 4.65 (s, 2H) ~ 43.0
Aromatic CH ~ 7.2-7.6 (m, 4H) ~ 125-135
Aromatic C-Br - ~ 122.5
Aromatic C-CH₂ - ~ 138.0
Carbonyl C=O - ~ 177.0

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is dominated by the strong absorptions of the dicarbonyl system.

Key expected absorption bands include:

C=O Stretching: The succinimide group exhibits two characteristic carbonyl stretching bands due to symmetric and asymmetric vibrations. These are typically observed at approximately 1770 cm⁻¹ (asymmetric) and 1700 cm⁻¹ (symmetric). The high frequency of the asymmetric stretch is a hallmark of the five-membered imide ring. jocpr.com

C-N Stretching: The stretching vibration of the C-N bond within the ring is expected in the 1350-1450 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations appear as a group of weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: The stretching of the C-H bonds in the pyrrolidinedione and benzylic methylene groups will be observed just below 3000 cm⁻¹.

C-Br Stretching: A weak absorption corresponding to the C-Br bond stretch is expected in the far-infrared region, typically between 500 and 600 cm⁻¹. jocpr.com

Table 2: Predicted IR Absorption Frequencies for this compound Predicted values are based on data from analogous compounds. jocpr.comresearchgate.net

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
C=O Asymmetric Stretch ~ 1770
C=O Symmetric Stretch ~ 1700
C-N Stretch ~ 1350-1450
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
C-Br Stretch ~ 500-600

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 268.11 g/mol . cymitquimica.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 268, with a characteristic [M+2]⁺ peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation pattern would likely involve key bond cleavages:

Benzylic Cleavage: The most prominent fragmentation pathway is often the cleavage of the benzylic C-N bond, which would result in the formation of the stable bromobenzyl cation at m/z 169/171.

Loss of the Pyrrolidinedione Ring: Fragmentation can also occur within the succinimide ring system.

Formation of a Pyrrolidine (B122466) Fragment: A fragment corresponding to the pyrrolidine ring may also be observed. nist.gov

X-ray Crystallographic Studies of this compound and Analogues

While a specific crystal structure for this compound is not publicly available, extensive crystallographic data exists for its parent compound, 1-benzylpyrrolidine-2,5-dione, and other analogues. nih.gov This data provides a reliable model for the expected solid-state conformation.

In the crystal structure of 1-benzylpyrrolidine-2,5-dione, the succinimide ring is nearly planar. nih.gov The benzyl (B1604629) group is oriented relative to the pyrrolidinedione ring, and intermolecular interactions, such as C-H···O hydrogen bonds, stabilize the crystal packing. For this compound, a similar near-planar conformation of the five-membered ring is expected. The dihedral angle between the plane of the pyrrolidinedione ring and the plane of the bromophenyl ring would be a key conformational parameter, likely influenced by crystal packing forces. In the analogous 1-(3-pyridyl)pyrrolidine-2,5-dione, this dihedral angle is 64.58°. nih.gov

Table 3: Comparative Crystallographic Data of Related Pyrrolidinediones

Compound System Space Group a (Å) b (Å) c (Å) V (ų) Ref.
Pyrrolidine-2,5-dione Monoclinic P2₁/n 7.366 9.550 12.879 906.5 researchgate.net
1-(3-Pyridyl)pyrrolidine-2,5-dione Orthorhombic Pca2₁ 12.137 10.838 6.831 898.6 nih.gov

Conformational Dynamics and Pseudorotation within the Pyrrolidinedione Ring System

The five-membered pyrrolidinedione ring is not perfectly planar but possesses a degree of conformational flexibility. rsc.orgnih.gov It can undergo low-energy conformational changes known as pseudorotation, where the puckering of the ring moves around the cycle. The two main conformations are the "envelope" (or "twist"), where one atom is out of the plane of the other four, and the "twist" (or "half-chair"), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

For the succinimide ring in this compound, the presence of the two sp²-hybridized carbonyl carbons significantly flattens the ring compared to a saturated pyrrolidine ring. nist.govresearchgate.net However, slight puckering still occurs. The interconversion between different envelope and twist conformations is typically rapid on the NMR timescale at room temperature, which is why the methylene protons of the ring appear as a single sharp peak. This dynamic process is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. The equilibrium between these conformations can be influenced by substitution and the surrounding environment. nih.gov

Computational and Theoretical Investigations on 1 3 Bromobenzyl Pyrrolidine 2,5 Dione Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of many-body systems. For a molecule like 1-(3-bromobenzyl)pyrrolidine-2,5-dione, DFT would be employed to determine its ground-state properties.

Electronic Structure Analysis

An electronic structure analysis using DFT would provide critical insights into the distribution of electrons within the this compound molecule. This would involve calculating key electronic properties to understand its stability and reactivity.

Key parameters that would be calculated include:

Electron Density: Mapping the electron density would reveal regions of high and low electron concentration, indicating which parts of the molecule are electron-rich or electron-poor.

Electrostatic Potential (ESP) Map: An ESP map would visualize the electrostatic potential on the molecule's surface. This is crucial for predicting non-covalent interactions, as it highlights regions that are likely to act as hydrogen bond donors or acceptors, or sites susceptible to nucleophilic or electrophilic attack. For instance, the carbonyl oxygens of the pyrrolidine-2,5-dione ring are expected to be regions of negative electrostatic potential, while the hydrogen atoms on the benzyl (B1604629) group would be areas of positive potential.

A hypothetical data table of calculated electronic properties for this compound might look as follows. Note that these values are illustrative and would need to be determined through actual DFT calculations.

PropertyHypothetical Calculated ValueDescription
Dipole Moment~3.5 DebyeIndicates the overall polarity of the molecule, arising from the electronegative bromine and oxygen atoms.
Ionization Potential~8.5 eVThe energy required to remove an electron, suggesting its relative resistance to oxidation.
Electron Affinity~1.2 eVThe energy released upon adding an electron, indicating its capacity to accept electrons.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a detailed picture of how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. The energies and shapes of these orbitals are key to understanding a molecule's electronic transitions and reactivity.

The most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In this compound, the HOMO is likely to be located on the electron-rich bromobenzyl ring.

LUMO: The LUMO is the innermost orbital without electrons and can act as an electron acceptor. The LUMO is likely to be centered on the electron-deficient pyrrolidine-2,5-dione ring, specifically around the carbonyl groups.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

A theoretical investigation would generate a molecular orbital diagram and visualize the HOMO and LUMO surfaces to predict the most likely sites for chemical reactions.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for studying the step-by-step process of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations.

This process typically involves:

Identifying Reactants and Products: Defining the starting materials and final products of a given reaction.

Locating Transition States: A transition state is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. Computational methods are used to find the geometry and energy of these transition states.

Calculating Reaction Pathways: By mapping the energy changes along the reaction coordinate (the path from reactants to products), a reaction energy profile can be constructed. This profile shows the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

For example, the synthesis of this compound likely involves the reaction of succinimide (B58015) with 3-bromobenzyl bromide. Computational modeling could elucidate the mechanism of this nucleophilic substitution reaction, confirming whether it proceeds via an SN1 or SN2 pathway and calculating the associated energy barriers.

Conformational Landscape Exploration and Energy Minimization Studies

Molecules are not static entities; they can rotate around single bonds, leading to different spatial arrangements called conformations. A conformational analysis of this compound would explore its possible shapes and their relative stabilities.

The key steps in such a study would be:

Systematic or Stochastic Search: This involves systematically rotating the rotatable bonds (such as the C-N bond and the C-C bond connecting the benzyl group to the pyrrolidine (B122466) ring) or using random (stochastic) methods to generate a wide range of possible conformations.

Energy Minimization: Each generated conformation is then subjected to geometry optimization, a process that adjusts the atomic coordinates to find the nearest local energy minimum. This results in a set of stable conformers.

Ranking by Energy: The energies of all the stable conformers are then compared to identify the global minimum—the most stable conformation—and the relative energies of other low-energy conformers.

This information is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules.

Theoretical Approaches to Molecular Interactions and Recognition (General)

Understanding how a molecule interacts with its environment or with other molecules is key to predicting its behavior in various systems. Theoretical methods can be used to study the non-covalent interactions that govern molecular recognition.

For this compound, these interactions could include:

Hydrogen Bonding: The carbonyl oxygens of the pyrrolidine-2,5-dione moiety can act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom on the benzyl ring can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species.

π-π Stacking: The aromatic benzyl ring can interact with other aromatic systems through π-π stacking.

Computational techniques like molecular docking (if a biological target were of interest) or simulations of the molecule in different solvents would provide detailed insights into these interactions. The strength and geometry of these interactions would be quantified to understand the principles of molecular recognition involving this compound.

Structure Activity Relationship Sar Studies and Molecular Design Pertaining to Pyrrolidinedione Scaffolds

Influence of Substituents on Chemical Reactivity and Molecular Recognition Properties within Pyrrolidinedione Derivatives

The chemical reactivity and molecular recognition capabilities of pyrrolidinedione derivatives are profoundly influenced by the nature and position of substituents on both the succinimide (B58015) ring and its N-substituent. These modifications can alter the compound's electronic properties, steric profile, and potential for intermolecular interactions.

Substituents on the Pyrrolidine-2,5-dione Ring: Modifications at the C3 and C4 positions of the pyrrolidine-2,5-dione ring are common strategies to alter a compound's properties.

Electronic Effects: Introducing electron-withdrawing groups (e.g., halogens, nitro groups) can increase the acidity of the C-H bonds at C3 and C4, potentially influencing the compound's reactivity as a nucleophile or its involvement in hydrogen bonding. Conversely, electron-donating groups can modulate the electron density of the carbonyl groups. nih.govresearchgate.net

Hydrophobicity/Hydrophilicity: The addition of polar or non-polar groups directly impacts the solubility and pharmacokinetic profile of the molecule.

Substituents on the N-Benzyl Moiety: For N-benzyl derivatives like the title compound, the aromatic ring is a prime location for modification.

Aromatic Substitution: The position and electronic nature of substituents on the phenyl ring are critical. For instance, in a study on pyrrolidine (B122466) derivatives as α-amylase and α-glucosidase inhibitors, a methoxy (B1213986) group (an electron-donating group) at the para-position of a phenyl ring was found to significantly enhance inhibitory activity. nih.gov This suggests that the electronic landscape of the benzyl (B1604629) group plays a key role in molecular recognition.

Halogen Bonding: The bromine atom in 1-(3-Bromobenzyl)pyrrolidine-2,5-dione is not merely a placeholder. It can act as a halogen bond donor, a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a biological target. This can significantly enhance binding affinity and specificity.

Reactivity Handle: The bromo-substituent provides a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of chemical groups to explore the chemical space around that position.

A study on the interaction of 1,2,4-triazole-3(5)-thiol with N-phenyl-pyrrolidine-2,5-dione derivatives showed that the nature of the substituent on the N-phenyl ring (H, Cl, Br) influenced the antimicrobial activity of the resulting products, with the unsubstituted phenyl derivative showing the highest activity. mdpi.com This highlights the sensitivity of molecular recognition to even subtle changes on the N-substituent.

Rational Design Principles for Modifying the this compound Scaffold for Specific Chemical Research Purposes

Rational design is a cornerstone of modern chemical research, aiming to create molecules with desired properties based on a scientific understanding of their structure and function. mdpi.com The scaffold of this compound offers several avenues for logical modification.

Key Design Principles:

Scaffold Hopping and Bioisosteric Replacement: The pyrrolidine-2,5-dione core can be replaced by other five- or six-membered heterocyclic rings to explore different spatial arrangements and physicochemical properties while maintaining key interaction points. Similarly, the benzyl group could be replaced by other aromatic or heteroaromatic systems to probe for improved interactions.

Structure-Based Design: If a biological target is known, its three-dimensional structure can be used to guide modifications. The 3-bromobenzyl group can be systematically altered to optimize interactions within the target's binding pocket. For example, the bromine atom could be moved to the ortho- or para-position, or replaced with other halogens (Cl, F, I) to fine-tune halogen bonding or steric interactions.

Fragment-Based Growth: The 3-bromobenzyl moiety serves as an excellent anchor point for fragment-based drug discovery. Using the bromine as a synthetic handle, small chemical fragments can be "grown" from this position to explore adjacent pockets in a binding site, potentially leading to a significant increase in potency and selectivity.

Introduction of Flexibility: A methylene (B1212753) linkage (-CH2-) can be introduced to provide flexibility to the molecule, allowing it to adopt different conformations to better fit a binding site. researchgate.net For the title compound, this could involve extending the chain between the nitrogen and the benzyl ring.

The rational design process often starts from a lead compound, which can be discovered through screening or from natural products. nih.gov For the this compound scaffold, a key strategy would be to leverage the bromine atom for diversification, creating a library of analogs for screening.

Table 1: Rational Modification Strategies for this compound

Molecular Component Modification Strategy Rationale
Pyrrolidine-2,5-dione Ring Substitution at C3/C4 Modulate electronics, sterics, and solubility.
Ring Scaffolding Explore alternative heterocyclic cores for new intellectual property and improved properties.
N-Benzyl Linker Chain Extension/Contraction Alter flexibility and distance to the aromatic ring.
Benzyl Ring Isosteric Replacement Substitute with other rings (e.g., pyridine, thiophene) to change properties and interactions.
3-Bromo Substituent Positional Isomerism Move to ortho- or para- positions to probe different regions of a binding pocket.
Halogen Replacement Substitute with F, Cl, or I to modulate halogen bonding strength and lipophilicity.
Cross-Coupling Reactions Use as a handle to attach diverse chemical groups (alkyl, aryl, etc.) for extensive SAR exploration.

Computational Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational methods are indispensable tools for understanding and predicting the behavior of molecules, thereby accelerating the design process. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For pyrrolidinedione derivatives, docking studies can reveal key interactions, such as:

Hydrogen Bonds: The carbonyl oxygens of the pyrrolidine-2,5-dione ring are potent hydrogen bond acceptors.

Hydrophobic Interactions: The benzyl ring can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site.

Halogen Bonds: As mentioned, the bromine atom can form specific halogen bonds, which can be visualized and quantified through docking simulations.

In a study of pyrrolidine pentamine derivatives, a significant correlation was found between the calculated molecular docking values (ΔG) and the experimentally observed inhibitory activity, validating docking as a supportive and potentially predictive tool for designing more potent inhibitors. nih.govmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic/hydrophilic character would be favorable or unfavorable for activity. nih.gov

HQSAR: Hologram QSAR (HQSAR) analyzes molecular fragments to correlate them with biological activity, providing insights into which substructures are most important. nih.gov

For a series of pyrrolidinedione derivatives, a QSAR model could be built to predict the activity of new, unsynthesized analogs, allowing researchers to prioritize the synthesis of the most promising candidates.

Table 2: Example of Molecular Docking Data for Pyrrolidine Derivatives

Compound Target Enzyme Docking Score (kcal/mol) Key Interacting Residues Reference
Pyrrolidine Derivative 3g α-Glucosidase -8.5 ASP214, GLU276, ASP349 nih.gov
Pyrrolidine Derivative 3a α-Amylase -7.9 ASP197, GLU233, ASP300 nih.gov

Note: This table presents example data for different pyrrolidine derivatives to illustrate the output of docking studies. The specific values for this compound would depend on the specific biological target being studied.

Pharmacophore Mapping of Pyrrolidinedione-Based Chemical Space

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular recognition with a specific biological target. slideshare.net Pharmacophore mapping is the process of identifying and defining these features. researchgate.net

Key Pharmacophoric Features: For a class of compounds based on the pyrrolidinedione scaffold, a pharmacophore model might include:

Hydrogen Bond Acceptors (HBA): Typically corresponding to the two carbonyl oxygens.

Hydrophobic/Aromatic Center (HY/AR): Representing the benzyl ring.

Halogen Bonding Site (X): Representing the bromine atom.

Exclusion Volumes: Defining regions of space where substituents would lead to steric clashes and a loss of activity.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of compounds. nih.govnih.gov This allows for the rapid identification of new, structurally diverse molecules that are likely to be active at the target of interest, a process known as virtual screening. This approach moves beyond the starting scaffold to find entirely new chemical classes with the same desired functional properties.

For instance, a ligand-based pharmacophore model could be built from a set of active pyrrolidinedione derivatives. This model would encapsulate the shared features responsible for their activity. This model could then be used to screen for new potential inhibitors, even if the 3D structure of the biological target is unknown. capes.gov.br

Applications of 1 3 Bromobenzyl Pyrrolidine 2,5 Dione in Advanced Organic Synthesis

Utilization as a Building Block in the Construction of Complex Organic Molecules

The structure of 1-(3-Bromobenzyl)pyrrolidine-2,5-dione makes it a highly useful building block for the synthesis of more complex molecular architectures. The pyrrolidine-2,5-dione ring system is a common motif in a variety of natural products and pharmacologically active compounds. nih.gov The presence of the 3-bromobenzyl substituent provides a key reactive site for elaboration and the introduction of further molecular complexity.

One of the most powerful applications of the bromobenzyl group is in palladium-catalyzed cross-coupling reactions. The bromine atom on the aromatic ring can readily participate in reactions such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between the benzyl (B1604629) group and various boronic acids or esters. nih.govharvard.edu This allows for the straightforward introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position, leading to a diverse range of derivatives.

Furthermore, the pyrrolidine-2,5-dione core itself can undergo various chemical transformations. The carbonyl groups can be selectively reduced or can participate in condensation reactions. The nitrogen atom of the succinimide (B58015) ring can also be a site for further functionalization, although in the case of this compound, it is already substituted. The methylene (B1212753) groups of the pyrrolidine (B122466) ring can also be functionalized, for instance, through alpha-halogenation followed by substitution.

The versatility of this compound as a building block is summarized in the table below, highlighting the key reactive sites and the types of complex molecules that can be accessed.

Reactive SiteType of ReactionPotential Products
Bromine Atom Suzuki-Miyaura CouplingBiaryl-substituted pyrrolidine-2,5-diones
Heck CouplingAlkenyl-substituted pyrrolidine-2,5-diones
Sonogashira CouplingAlkynyl-substituted pyrrolidine-2,5-diones
Buchwald-Hartwig AminationAmino-substituted pyrrolidine-2,5-diones
Pyrrolidine Ring Carbonyl ReductionHydroxypyrrolidines, Pyrrolidines
Alpha-functionalizationSubstituted pyrrolidine-2,5-diones

These transformations enable the synthesis of a wide range of complex molecules with potential applications in medicinal chemistry and materials science. The ability to combine the modification of the bromobenzyl group with reactions on the pyrrolidine core allows for a high degree of molecular diversity starting from a single, readily accessible building block.

Role in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies in drug discovery for the rapid generation of large libraries of compounds for biological screening. This compound is an ideal scaffold for such approaches due to its multiple points of diversification.

The primary point of diversity is the bromine atom on the benzyl group. As mentioned, this site can be functionalized using a variety of robust and high-yielding cross-coupling reactions. This allows for the parallel synthesis of a large library of analogues where the 3-position of the benzyl ring is varied with a wide range of substituents. This approach is particularly valuable for exploring the structure-activity relationships (SAR) of a given pharmacophore. For example, libraries of 1,3-disubstituted pyrrolidine-2,5-diones have been synthesized and screened for anticonvulsant activity. nih.gov

A hypothetical combinatorial library based on this compound could be constructed as depicted in the following table:

ScaffoldReagent (R-B(OH)₂)Resulting Compound Class
This compoundArylboronic acids1-(3-Arylbenzyl)pyrrolidine-2,5-diones
Heteroarylboronic acids1-(3-Heteroarylbenzyl)pyrrolidine-2,5-diones
Alkylboronic acids1-(3-Alkylbenzyl)pyrrolidine-2,5-diones
Vinylboronic acids1-(3-Vinylbenzyl)pyrrolidine-2,5-diones

This strategy allows for the systematic exploration of the chemical space around the pyrrolidine-2,5-dione core, which can lead to the identification of novel bioactive compounds. The robust nature of the reactions involved makes this approach amenable to automated synthesis platforms, further accelerating the drug discovery process.

Potential as a Synthetic Reagent or Organocatalyst

While primarily utilized as a building block, derivatives of this compound also hold potential as synthetic reagents or organocatalysts. The pyrrolidine scaffold is a well-established motif in organocatalysis, particularly in its chiral forms. Although the parent compound is achiral, it can serve as a precursor for the synthesis of chiral pyrrolidine-based catalysts.

For instance, the benzyl group could be modified to incorporate a catalytic moiety. The bromine atom could be replaced with a group capable of hydrogen bonding or other non-covalent interactions, which are crucial for enantioselective catalysis. Furthermore, the pyrrolidine ring itself can be modified to create chiral environments.

The development of novel organocatalysts is a very active area of research, and the modular nature of this compound makes it an attractive starting point for the design and synthesis of new catalytic systems. While specific examples of this compound being used as a catalyst are not yet prevalent in the literature, the foundational chemistry of the pyrrolidine scaffold suggests this is a promising avenue for future research.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Bromobenzyl)pyrrolidine-2,5-dione?

The synthesis typically involves:

  • Cyclization : Formation of the pyrrolidine-2,5-dione core via cyclization of precursors (e.g., succinimide derivatives) under acidic or basic conditions .
  • Benzylation : Introduction of the 3-bromobenzyl group via nucleophilic substitution or coupling reactions. For example, alkylation of pyrrolidine-2,5-dione with 3-bromobenzyl bromide in the presence of a base (e.g., NaH) in anhydrous THF .
  • Purification : Recrystallization or column chromatography to isolate the product.

Q. How is structural elucidation performed for this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and electronic environments. For example, the aromatic protons of the 3-bromobenzyl group appear as distinct splitting patterns in 1^1H NMR .
  • X-ray Crystallography : Resolves bond lengths and dihedral angles. A related pyrrolidine-2,5-dione derivative showed a dihedral angle of 79.98° between the aromatic ring and pyrrolidine core .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., expected [M+H]+^+ for C11_{11}H10_{10}BrNO2_2: 284.0).

Q. What are common chemical reactions involving this compound?

  • Substitution : The bromine atom undergoes Suzuki-Miyaura coupling with arylboronic acids to form biaryl derivatives .
  • Oxidation/Reduction : The pyrrolidine ring can be oxidized to introduce carbonyl groups or reduced to form pyrrolidine analogs .
  • Functionalization : The 2,5-dione moiety reacts with amines to form imide derivatives, useful in drug discovery .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

  • Bromine Position : The 3-bromo substitution on the benzyl group enhances lipophilicity, improving membrane permeability. Compare IC50_{50} values for similar compounds targeting enzymes like aromatase (23.8 µM vs. 20.0 µM for aminoglutethimide) .
  • Pyrrolidine Core : Rigidity of the dione ring affects binding to biological targets. Modifications (e.g., fluorination) alter metabolic stability .

Table 1 : Enzyme Inhibition Data for Analogous Compounds

CompoundTarget EnzymeIC50_{50} (µM)Reference
1-(3-Bromobenzyl) analogAromatase23.8
Analog AP450(17α)18.5

Q. What methodologies resolve contradictions in reactivity data?

  • Kinetic Studies : Compare reaction rates under varying conditions (e.g., solvent polarity, temperature) to identify dominant mechanisms. For example, competing pathways in substitution reactions may arise from steric hindrance vs. electronic effects .
  • Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to explain regioselectivity in coupling reactions .

Q. How to design experiments for studying in vivo vs. in vitro discrepancies?

  • Metabolic Profiling : Use LC-MS to identify metabolites in hepatic microsomes. For example, oxidative dehalogenation of bromine may reduce activity in vivo .
  • Pharmacokinetic Modeling : Correlate plasma concentration-time curves with in vitro IC50_{50} values to assess bioavailability .

Q. What are best practices for optimizing reaction yields?

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in Suzuki reactions (>80% yield) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

Table 2 : Crystallographic Parameters for Structural Validation (Example)

ParameterValueSource
Space GroupP21_121_121_1
Unit Cell (Å)a=3.826, b=8.734

Q. How to address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .

Methodological Considerations

  • Data Reproducibility : Validate synthetic protocols across multiple batches using identical reagents and equipment .
  • Safety Protocols : Handle brominated intermediates in fume hoods due to potential lachrymatory effects .

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1-(3-Bromobenzyl)pyrrolidine-2,5-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.